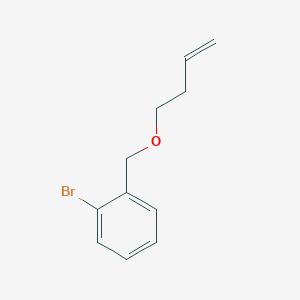
3-Bromobenzyl cyclohexyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobenzyl cyclohexyl ether is an organic compound with the molecular formula C13H17BrO. It is a brominated ether, characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a cyclohexyl ether moiety. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of 3-bromobenzyl alcohol with cyclohexanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the bromobenzyl group, resulting in the formation of this compound.
Alkoxymercuration-Demercuration: Another method involves the reaction of 3-bromobenzyl alcohol with cyclohexene in the presence of mercuric acetate (Hg(OAc)_2) followed by reduction with sodium borohydride (NaBH_4). This method is useful for synthesizing ethers from alkenes and alcohols.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH^-), cyanide (CN^-), or amines (NH_2^-).
Oxidation Reactions: The benzyl group in this compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO_4) in acidic or basic medium, chromium trioxide (CrO_3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH_4) in dry ether, hydrogen gas (H_2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 3-Hydroxybenzyl cyclohexyl ether, 3-Cyanobenzyl cyclohexyl ether, 3-Aminobenzyl cyclohexyl ether.
Oxidation: 3-Bromobenzaldehyde, 3-Bromobenzoic acid.
Reduction: Benzyl cyclohexyl ether.
科学的研究の応用
3-Bromobenzyl cyclohexyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in the study of substitution and oxidation reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its brominated structure is of interest in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-bromobenzyl cyclohexyl ether depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the benzyl group is oxidized to form aldehyde or carboxylic acid derivatives. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
3-Chlorobenzyl cyclohexyl ether: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in electronegativity and bond strength.
3-Fluorobenzyl cyclohexyl ether: Contains a fluorine atom, leading to different chemical properties and reactivity.
Benzyl cyclohexyl ether: Lacks the halogen substituent, resulting in different reactivity and applications.
Uniqueness: 3-Bromobenzyl cyclohexyl ether is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in substitution and oxidation reactions. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it distinct from its chlorinated and fluorinated analogs.
特性
IUPAC Name |
1-bromo-3-(cyclohexyloxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFCYCQSHGTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
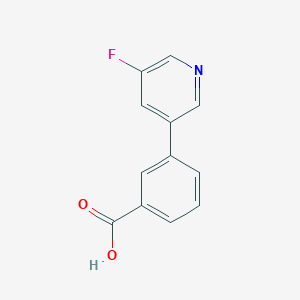

![[4-(5-Fluoropyridin-3-yl)phenyl]methanamine](/img/structure/B7867177.png)

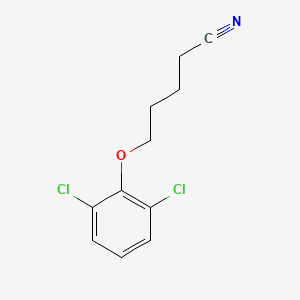


![N-[(4-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867207.png)

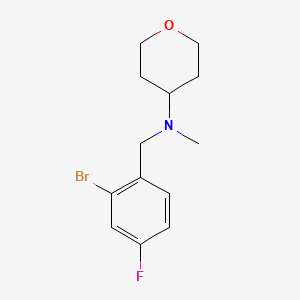
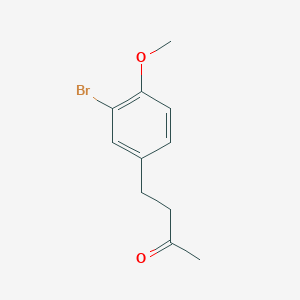
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone](/img/structure/B7867228.png)
